molecular formula C9H6N4 B2786551 4-(1H-1,2,3-Triazol-1yl)-benzonitrile CAS No. 85862-71-1

4-(1H-1,2,3-Triazol-1yl)-benzonitrile

Cat. No.: B2786551
CAS No.: 85862-71-1
M. Wt: 170.175
InChI Key: FTMACWNFBQVPQX-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-Triazol-1yl)-benzonitrile is an organic compound that features a triazole ring attached to a benzonitrile moiety. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The triazole ring is known for its stability and ability to participate in a wide range of chemical reactions, making this compound a valuable building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3-Triazol-1yl)-benzonitrile typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is highly efficient and produces the triazole ring in high yields. The general procedure involves reacting an azide with an alkyne in the presence of a copper catalyst. For example, 4-azidobenzonitrile can be reacted with an alkyne to form the desired triazole compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-1,2,3-Triazol-1yl)-benzonitrile undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the benzonitrile moiety.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the benzonitrile or triazole ring .

Scientific Research Applications

4-(1H-1,2,3-Triazol-1yl)-benzonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-(1H-1,2,4-Triazol-1-yl)benzonitrile: This compound features a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.

    4-(1H-1,2,3-Triazol-1-ylmethyl)benzonitrile: This compound has a methyl group linking the triazole ring to the benzonitrile moiety.

Uniqueness: 4-(1H-1,2,3-Triazol-1yl)-benzonitrile is unique due to the stability and versatility of the 1,2,3-triazole ring. This stability allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry. Additionally, its ability to form strong interactions with biological targets makes it a promising candidate in drug discovery .

Properties

IUPAC Name

4-(triazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-7-8-1-3-9(4-2-8)13-6-5-11-12-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMACWNFBQVPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Fluorobenzonitrile (0.847 g, 7 mmol), 1H-[1,2,3]triazole (0.483 g, 7 mmol), Cs2CO3 (2.27 g, 7 mmol) and DMF (8 ml) and a magnetic stirrer were placed in a vial. The mixture was heated with stirring for 3 h at 80° C. Extractive work-up (EtOAc/H2O) and subsequent drying (Na2SO4) gave a crude product which was purified on silica giving 0.55 g (46%) of the title intermediate.
Quantity
0.847 g
Type
reactant
Reaction Step One
Quantity
0.483 g
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
2.27 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four

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